molecular formula C16H20N2O2 B2921318 N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide CAS No. 2201649-79-6

N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2921318
M. Wt: 272.348
InChI Key: CZZWGXRZPLAYTI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This often involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and data from Material Safety Data Sheets (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or ways its synthesis could be improved .

properties

IUPAC Name

N-[2-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-14(19)18-13-6-4-12(5-7-13)15(20)17-11-10-16(2)8-9-16/h3-7H,1,8-11H2,2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZWGXRZPLAYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide

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